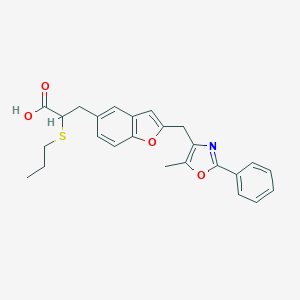

3-(2-((5-Methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)-2-(propylsulfanyl)propionic acid

描述

3-(2-((5-Methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)-2-(propylsulfanyl)propionic acid, also known as this compound, is a useful research compound. Its molecular formula is C25H25NO4S and its molecular weight is 435.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(2-((5-Methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)-2-(propylsulfanyl)propionic acid, identified by the CAS number 150563-61-4, is a complex organic compound with potential biological activities. Its molecular formula is C25H25NO4S, and it has a molecular weight of 435.5 g/mol. This compound is of interest due to its structural characteristics that suggest various pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C25H25NO4S |

| Molecular Weight | 435.5 g/mol |

| CAS Number | 150563-61-4 |

| Purity | Typically 95% |

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies on related benzofuran derivatives have shown their ability to inhibit lipid peroxidation and scavenge free radicals, which are crucial in preventing oxidative stress-related diseases, including neurodegenerative disorders .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective properties. Analogues of this compound have been shown to protect neuronal cells from oxidative damage and improve outcomes in models of traumatic brain injury . This aligns with findings that highlight the importance of antioxidants in neuroprotection.

Antidiabetic Activity

The compound has been studied for its role as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, which is significant in the management of type 2 diabetes. Research indicates that derivatives of this class can lower blood glucose levels effectively in rodent models, suggesting a mechanism that could be harnessed for therapeutic purposes.

The proposed mechanism by which this compound exerts its biological effects includes:

- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it reduces oxidative stress.

- PPARγ Activation : Enhances insulin sensitivity and glucose uptake in adipocytes.

- Neuroprotection : Modulates neuroinflammatory pathways and protects against excitotoxicity.

Study on Neuroprotection

A study published in Neuroscience Letters evaluated the neuroprotective effects of benzofuran derivatives, including compounds similar to the one in focus. It was found that these compounds significantly reduced neuronal cell death in models of oxidative stress, highlighting their potential use in treating conditions like Alzheimer's disease.

Antidiabetic Research

In a study examining various PPARγ agonists, including derivatives related to our compound, researchers observed significant improvements in insulin sensitivity and glucose metabolism in diabetic rodent models. The most potent compounds demonstrated activity at doses as low as 0.01 mg/kg .

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

- In Vivo Studies : To validate efficacy and safety profiles in living organisms.

- Mechanistic Studies : To elucidate the precise biochemical pathways involved in its action.

- Derivatives Synthesis : Exploring modifications to enhance potency and selectivity for therapeutic targets.

科学研究应用

Antioxidant Properties

Research indicates that compounds structurally similar to 3-(2-((5-Methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)-2-(propylsulfanyl)propionic acid exhibit significant antioxidant activity. These compounds can inhibit lipid peroxidation and scavenge free radicals, which are crucial in preventing oxidative stress-related diseases such as neurodegenerative disorders .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective properties. Studies have shown that analogues protect neuronal cells from oxidative damage and improve outcomes in models of traumatic brain injury. For instance, a study published in Neuroscience Letters demonstrated that benzofuran derivatives significantly reduced neuronal cell death in oxidative stress models, indicating their potential utility in treating conditions like Alzheimer’s disease .

Antidiabetic Activity

This compound has been investigated for its role as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, which is significant for managing type 2 diabetes. Research indicates that derivatives can lower blood glucose levels effectively in rodent models. A notable study found that the most potent compounds exhibited glucose-lowering activity at doses as low as 0.01 mg/kg, enhancing insulin sensitivity and glucose uptake in adipocytes .

Study on Neuroprotection

A comprehensive study evaluated the neuroprotective effects of benzofuran derivatives, including this compound. The findings indicated a significant reduction in neuronal cell death under oxidative stress conditions, highlighting the therapeutic potential for neurodegenerative diseases.

Antidiabetic Research

In another study examining various PPARγ agonists related to this compound, researchers observed significant improvements in insulin sensitivity and glucose metabolism among diabetic rodent models. The results suggest a promising avenue for developing new antidiabetic therapies based on this class of compounds .

属性

IUPAC Name |

3-[2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-benzofuran-5-yl]-2-propylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO4S/c1-3-11-31-23(25(27)28)13-17-9-10-22-19(12-17)14-20(30-22)15-21-16(2)29-24(26-21)18-7-5-4-6-8-18/h4-10,12,14,23H,3,11,13,15H2,1-2H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYZUNXLVDVFIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC(CC1=CC2=C(C=C1)OC(=C2)CC3=C(OC(=N3)C4=CC=CC=C4)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50933995 | |

| Record name | 3-{2-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-benzofuran-5-yl}-2-(propylsulfanyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150563-61-4 | |

| Record name | 3-MPOM-BFPA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150563614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{2-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-benzofuran-5-yl}-2-(propylsulfanyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。